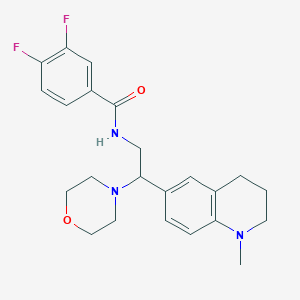
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H27F2N3O2 and its molecular weight is 415.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzamide core with difluoro substitution and a morpholinoethyl side chain linked to a tetrahydroquinoline moiety. The molecular formula can be represented as follows:
- Molecular Formula: C20H24F2N2O
- Molecular Weight: 348.42 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets:
- PI3K/Akt Pathway Inhibition : Compounds in this class have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
- FtsZ Protein Targeting : The benzamide derivatives have been identified as potential inhibitors of the FtsZ protein, which is essential for bacterial cell division. This mechanism suggests antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
In vitro studies have demonstrated that related compounds exhibit significant antitumor activity. For instance, derivatives targeting the PI3K/mTOR pathway showed efficacy in subcutaneous and orthotopic xenograft tumor models . The structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance antitumor potency.
Antimicrobial Activity
The benzodioxane-benzamide class has emerged as promising candidates for antimicrobial therapy due to their ability to inhibit FtsZ function. Compounds such as PC190723 have shown minimal inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (1 µg/mL) .
Case Studies
-
Antitumor Efficacy in Xenograft Models :
- A study evaluated the antitumor effects of a related compound in xenograft models and found significant tumor reduction when administered at specific dosages.
- Results indicated that the compound effectively inhibited tumor growth by inducing apoptosis in cancer cells.
-
FtsZ Inhibition Studies :
- Research on FtsZ inhibitors demonstrated that modifications to the linker between the benzamide and dioxane moieties significantly affected antimicrobial activity.
- Specific isomers were isolated and tested for their ability to disrupt bacterial cell division, showcasing promising results against E. coli and S. aureus.
Data Summary Table
科学研究应用
Synthesis and Characterization
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions that incorporate fluorinated groups into the benzamide structure. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm the presence of the desired functional groups and molecular structure.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have been shown to possess antibacterial properties against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of fluorine atoms in the structure may enhance lipophilicity and facilitate better penetration through bacterial membranes.
Anticancer Potential
Compounds like this compound may also exhibit anticancer properties. Similar structures have been investigated for their ability to inhibit cancer cell proliferation by interfering with specific signaling pathways . The incorporation of morpholino groups has been associated with improved selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various quinoline derivatives, compounds structurally related to this compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as antibacterial agents .
Case Study 2: Anticancer Research
A series of benzamide derivatives were tested for anticancer activity in vitro. Compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
属性
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O2/c1-27-8-2-3-16-13-17(5-7-21(16)27)22(28-9-11-30-12-10-28)15-26-23(29)18-4-6-19(24)20(25)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBKOACCDRQXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













